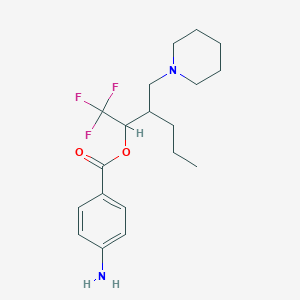
1,1,1-Trifluoro-3-(piperidin-1-ylmethyl)hexan-2-yl 4-aminobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3-(piperidin-1-ylmethyl)hexan-2-yl 4-aminobenzoate is a chemical compound with the molecular formula C19H27F3N2O2. It is known for its unique structure, which includes a trifluoromethyl group, a piperidine ring, and an aminobenzoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(piperidin-1-ylmethyl)hexan-2-yl 4-aminobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Trifluoromethyl Intermediate:
Piperidine Ring Introduction: The piperidine ring is then introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the intermediate.
Aminobenzoate Coupling: Finally, the aminobenzoate moiety is coupled to the intermediate through an esterification reaction, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-3-(piperidin-1-ylmethyl)hexan-2-yl 4-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-3-(piperidin-1-ylmethyl)hexan-2-yl 4-aminobenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-3-(piperidin-1-ylmethyl)hexan-2-yl 4-aminobenzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-3-(piperidin-1-ylmethyl)hexan-2-yl 4-hydroxybenzoate: Similar structure but with a hydroxy group instead of an amino group.
1,1,1-Trifluoro-3-(piperidin-1-ylmethyl)hexan-2-yl 4-methylbenzoate: Similar structure but with a methyl group instead of an amino group.
Uniqueness
1,1,1-Trifluoro-3-(piperidin-1-ylmethyl)hexan-2-yl 4-aminobenzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
3892-70-4 |
|---|---|
Molekularformel |
C19H27F3N2O2 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
[1,1,1-trifluoro-3-(piperidin-1-ylmethyl)hexan-2-yl] 4-aminobenzoate |
InChI |
InChI=1S/C19H27F3N2O2/c1-2-6-15(13-24-11-4-3-5-12-24)17(19(20,21)22)26-18(25)14-7-9-16(23)10-8-14/h7-10,15,17H,2-6,11-13,23H2,1H3 |
InChI-Schlüssel |
RURYPWLSKRBBFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CN1CCCCC1)C(C(F)(F)F)OC(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


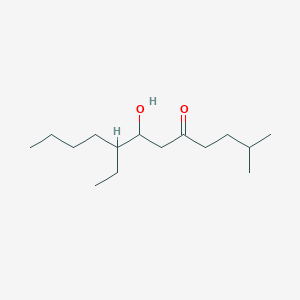
![Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone](/img/structure/B14141449.png)
![2-{4-[(3-chloro-4-methylphenyl)sulfamoyl]phenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B14141457.png)
![(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14141465.png)
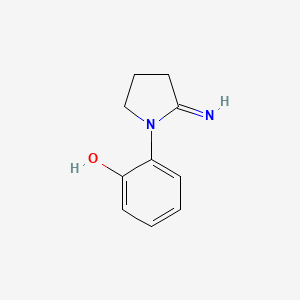
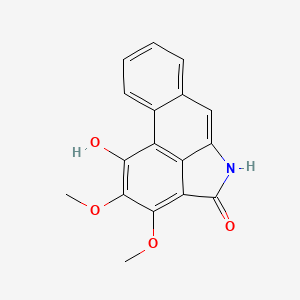
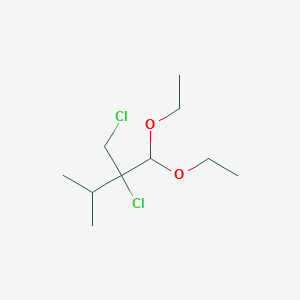
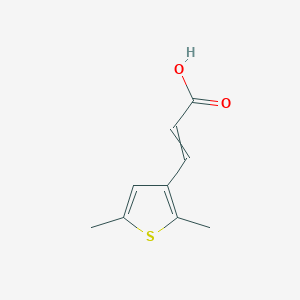
![(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(4-morpholino-3-nitrophenyl)methanone](/img/structure/B14141495.png)
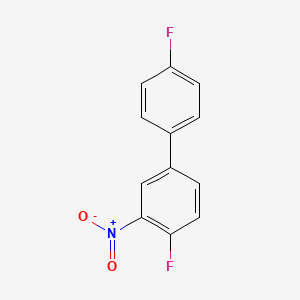

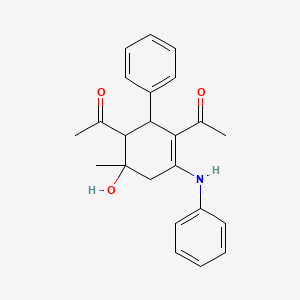

![N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B14141546.png)
